

Butyronitrile-D7 as a Solvent for NMR Spectroscopy: Application Notes and Protocols

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Compound Focus: Butyronitrile-D7

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Introduction to NMR Solvents and Butyronitrile-D7

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, relying on the interaction of atomic nuclei with an external magnetic field and radiofrequency radiation [1] [2]. For solution-state NMR, the choice of solvent is critical. **Deuterated solvents** are essential because they allow for the **field-frequency locking** of the spectrometer and, in the case of proton NMR, prevent the signal of the solvent from overwhelming the signals of the analyte [1].

Butyronitrile-D7 (C₄D₇N), the deuterated form of butyronitrile, is a valuable solvent for NMR spectroscopy. Its parent compound, butyronitrile (C₃H₇CN), is a colorless liquid miscible with most polar organic solvents [3]. The key properties that make butyronitrile a suitable candidate for a deuterated NMR solvent are its **polarity** and its ability to dissolve a wide range of organic compounds. The following table summarizes the core physicochemical properties of protonated butyronitrile, which are directly applicable to the deuterated form.

Table 1: Physicochemical Properties of Butyronitrile (C₃H₇CN) [3] [4]

Property	Value / Description
Chemical Formula	C ₄ H ₇ N
Molar Mass	69.11 g·mol ⁻¹

Property	Value / Description
Appearance	Colorless liquid
Density	0.790 g/mL
Boiling Point	115 - 117 °C
Melting Point	-112 °C
Flash Point	16 - 18 °C (Highly Flammable)
Solubility in Water	~33 g/L (25°C)
Miscibility	Miscible with alcohol, ether, dimethylformamide

Advantages and Disadvantages of Butyronitrile-D7

2.1 Advantages

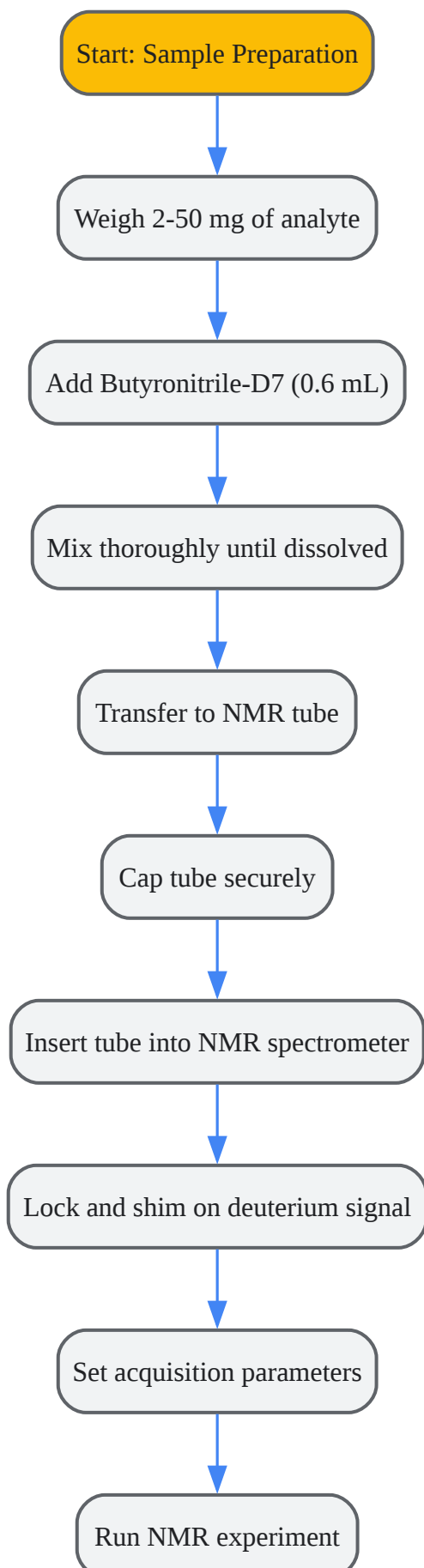
- **Good Solvation Power:** Butyronitrile is miscible with most polar organic solvents and can dissolve a wide range of organic molecules, making it versatile for various samples [3].
- **Suitable Boiling Point:** With a boiling point of ~117°C, it is suitable for experiments requiring elevated temperatures [3].
- **Polar Nature:** Its polarity can be advantageous for solubilizing polar compounds and can provide a different solvent environment compared to common options like CDCl₃, potentially leading to beneficial changes in chemical shifts.

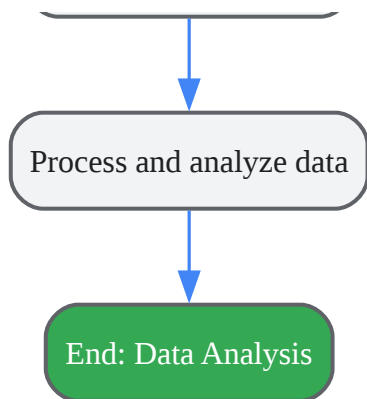
2.2 Disadvantages

- **High Flammability:** Butyronitrile has a low flash point, classifying it as a highly flammable liquid. This requires strict adherence to safety protocols to prevent fire hazards [3] [4].
- **Toxicity:** The protonated form is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are mandatory [4].
- **Residual Proton Signals:** Like all deuterated solvents, **Butyronitrile-D7** is not 100% deuterated. The residual proton signal will appear in the NMR spectrum and must be accounted for during analysis.
- **Cost and Availability:** It is a less common deuterated solvent compared to CDCl₃ or DMSO-D6, which may affect its cost and availability.

Experimental Protocol for Using **Butyronitrile-D7**

The following workflow outlines the standard procedure for preparing an NMR sample using **Butyronitrile-D7**.





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3.1 Materials and Equipment

- Organic analyte (2-50 mg) [1]
- **Butyronitrile-D7** ($\geq 99.5\%$ D)
- High-quality 5 mm NMR tube
- Micropipettes or syringes
- Fume hood
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2 Step-by-Step Procedure

- **Weighing:** In a fume hood, accurately weigh 2-50 mg of the target organic molecule. The amount required depends on the molecular weight and the sensitivity of the NMR spectrometer [1].
- **Dissolution:** Transfer the sample to a clean vial. Using a micropipette or syringe, add approximately 0.6 mL of **Butyronitrile-D7**. Cap the vial and vortex or agitate gently until the sample is fully dissolved.
- **Tube Loading:** Using a Pasteur pipette, transfer the prepared solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is at least 4 cm for optimal performance.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.
- **Loading into Spectrometer:** Wipe the outside of the NMR tube clean and insert it into the NMR spectrometer's sample holder (spinner).
- **Instrument Setup:**
 - **Lock and Shim:** Engage the deuterium lock signal from the **Butyronitrile-D7** solvent. The spectrometer will use this signal to maintain a stable magnetic field. Perform automated (or manual) shimming to optimize the magnetic field homogeneity for the best possible resolution [1].
 - **Parameter Setting:** Create a new data set and select the appropriate nucleus (e.g., ^1H , ^{13}C). The standard ^1H NMR experiment will require setting parameters like the pulse width (typically

a 90° pulse, ~3–8 μ s), number of scans (16 or more for a good signal-to-noise ratio), acquisition time, and spectral width [1].

- **Data Acquisition:** Start the experiment. The spectrometer will apply radiofrequency pulses and record the Free Induction Decay (FID) [2].
- **Data Processing:** After acquisition, process the FID by applying a Fourier Transform (FT) to convert the time-domain data into a frequency-domain spectrum. Apply phase correction and baseline correction as needed. The residual proton signal of **Butyronitrile-D7** should be referenced to a known chemical shift (e.g., TMS at 0 ppm) [1] [2].

Spectral Characteristics and Referencing

When using **Butyronitrile-D7**, the residual proton signal will appear in the ^1H NMR spectrum. The chemical shift of this signal must be known for proper calibration. The table below provides the expected NMR parameters for **Butyronitrile-D7** and its common impurities.

Table 2: NMR Spectral Characteristics of **Butyronitrile-D7**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H (residual)	2.32 (t, J ~7 Hz)	Triplet	-CD ₂ -C#N
^1H (residual)	1.65 (m)	Multiplet	-CD ₂ -CD ₃
^1H (residual)	1.00 (t, J ~7 Hz)	Triplet	-CD ₂ -CD ₃
^{13}C	119.5	Singlet	C#N
^{13}C	25.5 (t, J ~2 Hz)	Triplet*	-CD ₂ -C#N
^{13}C	20.5 (t, J ~2 Hz)	Triplet*	-CD ₂ -CD ₃
^{13}C	13.5 (t, J ~2 Hz)	Triplet*	-CD ₂ -CD ₃
H ₂ O (impurity)	~2.5	Broad	Water

The ^{13}C signals of the deuterated methylene and methyl groups may appear as triplets due to coupling with deuterium (I=1).

Safety and Handling Protocol

Given the hazardous nature of butyronitrile, a strict safety protocol must be followed.

- **Personal Protective Equipment (PPE):** Always wear appropriate gloves, a lab coat, and safety glasses. Handle the solvent only inside a properly functioning fume hood to prevent inhalation of vapors [4].
- **Flammability:** The low flash point (16°C) makes it highly flammable. Keep away from heat, sparks, open flames, and hot surfaces. Use ground/bonded containers and receiving equipment to prevent static discharge [4].
- **Toxicity:** Butyronitrile is toxic upon skin contact, inhalation, or ingestion. In case of contact, immediately wash the skin with plenty of soap and water. If inhaled, move the person to fresh air. In all cases of exposure, immediately call a poison center or doctor [4].
- **Storage:** Store in a tightly sealed, original glass bottle in a cool, well-ventilated area, away from incompatible substances like strong oxidizing agents.

Comparison with Common NMR Solvents

Table 3: Comparison of **Butyronitrile-D7** with Other Common Deuterated NMR Solvents

Solvent	Typical ¹ H Ref (ppm)	Polarity	Boiling Point (°C)	Advantages	Disadvantages
Butyronitrile-D7	2.32, 1.65, 1.00	Moderate	~117	Good for polar compounds, high BP	Flammable, toxic, less common
CDCl₃	7.26	Low	61	"Universal" solvent, inexpensive	Can form HCl, low boiling point
DMSO-D6	2.50	High	189	High solvation power, high BP	Hygroscopic, viscous, hard to remove
Acetone-D6	2.05	Moderate	56	Good for many organics	Can interfere as a reactant
Methanol-D4	3.31, 4.87	High	65	Polar, protic	Can exchange labile protons

Troubleshooting Guide

- **Poor Lock/Signal:** Ensure the sample volume is sufficient (~0.6 mL). Check that the deuterium lock is set to the correct channel for the spectrometer. Verify the sample is fully dissolved; particulates can degrade field homogeneity.
- **Broad Peaks:** This indicates poor magnetic field homogeneity (shimming). Re-shim the sample. Ensure the sample tube is not spinning erratically. Check for the presence of paramagnetic impurities in the sample.
- **Unexpected Signals:**
 - **Water Peak (~2.5 ppm):** Indicates hygroscopic solvent or wet sample. Ensure the solvent bottle is tightly sealed and consider using molecular sieves.
 - **Signals from protonated solvent:** Confirm that **Butyronitrile-D7** was used and not the protonated form.
- **Low Signal-to-Noise Ratio:** Increase the number of scans (transients). Ensure the analyte concentration is sufficient (at least 2-5 mg for a small molecule in a modern spectrometer) [1]. Check that the pulse parameters (e.g., pulse width, relaxation delay) are correctly set.

References

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